molecular formula C9H9FN2O B11806638 N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine

N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine

Katalognummer: B11806638
Molekulargewicht: 180.18 g/mol
InChI-Schlüssel: ZQYVGUHRLMBYRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This reaction is carried out at room temperature, making it an efficient and convenient method for synthesizing fluoroisoxazoles.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Ethyl-4-fluorobenzo[d]isoxazol-3-one, while reduction may produce this compound derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its specific combination of an ethyl group and a fluorine atom, which imparts unique chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H9FN2O

Molekulargewicht

180.18 g/mol

IUPAC-Name

N-ethyl-4-fluoro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H9FN2O/c1-2-11-9-8-6(10)4-3-5-7(8)13-12-9/h3-5H,2H2,1H3,(H,11,12)

InChI-Schlüssel

ZQYVGUHRLMBYRY-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NOC2=C1C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.